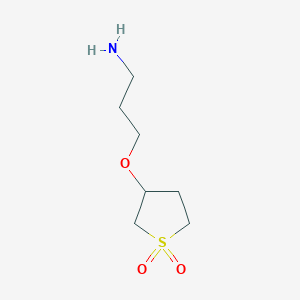

3-(3-Aminopropoxy)tetrahydrothiophene 1,1-dioxide

説明

特性

分子式 |

C7H15NO3S |

|---|---|

分子量 |

193.27 g/mol |

IUPAC名 |

3-(1,1-dioxothiolan-3-yl)oxypropan-1-amine |

InChI |

InChI=1S/C7H15NO3S/c8-3-1-4-11-7-2-5-12(9,10)6-7/h7H,1-6,8H2 |

InChIキー |

UJJTZLFUKBPXDE-UHFFFAOYSA-N |

正規SMILES |

C1CS(=O)(=O)CC1OCCCN |

製品の起源 |

United States |

準備方法

Oxidation of Tetrahydrothiophene to Tetrahydrothiophene 1,1-dioxide

- Reagents: Common oxidizing agents include hydrogen peroxide (H2O2), peracids (e.g., m-chloroperbenzoic acid), or oxone.

- Conditions: Typically carried out in an organic solvent such as acetic acid or dichloromethane at controlled temperature (0–25°C) to avoid overoxidation.

- Outcome: Conversion of sulfur atom in tetrahydrothiophene to sulfone (1,1-dioxide) with high selectivity.

| Parameter | Typical Conditions | Yield (%) | Notes |

|---|---|---|---|

| Oxidant | Hydrogen peroxide, 30% aqueous | 80-95 | Mild conditions, environmentally benign |

| Solvent | Acetic acid or dichloromethane | - | Solvent choice affects reaction rate |

| Temperature | 0–25°C | - | Lower temp avoids side reactions |

| Reaction Time | 2–6 hours | - | Monitored by TLC or NMR |

Introduction of 3-Hydroxypropoxy Group

- Approach: Nucleophilic substitution at the 3-position of tetrahydrothiophene 1,1-dioxide or via ring functionalization.

- Typical Reagents: 3-bromopropanol or 3-chloropropanol as alkylating agents.

- Catalysts: Base catalysts such as potassium carbonate (K2CO3) or sodium hydride (NaH) facilitate the substitution.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Conditions: Heating at 50–80°C for several hours.

| Parameter | Typical Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylating agent | 3-bromopropanol | 70-85 | High purity required |

| Base | K2CO3 or NaH | - | Ensures deprotonation of hydroxy group |

| Solvent | DMF or DMSO | - | Polar aprotic solvents preferred |

| Temperature | 50–80°C | - | Controlled heating for reaction |

| Reaction Time | 4–12 hours | - | Monitored by chromatography |

Conversion of Hydroxy to Amino Group

- Method 1: Nucleophilic Substitution

- Hydroxy group converted to a leaving group (e.g., tosylate or mesylate) followed by displacement with ammonia or a primary amine.

- Method 2: Reductive Amination

- Oxidation of hydroxy group to aldehyde followed by reaction with ammonia and reduction.

- Typical Reagents:

- Tosyl chloride (TsCl) for activation

- Ammonia gas or ammonium hydroxide solution

- Reducing agents like sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts.

- Conditions: Mild heating (room temperature to 60°C), inert atmosphere for reductive steps.

| Parameter | Typical Conditions | Yield (%) | Notes |

|---|---|---|---|

| Activation reagent | Tosyl chloride | 80-90 | High selectivity for hydroxy activation |

| Amination reagent | Ammonia (NH3) | - | Excess ammonia improves substitution |

| Reducing agent | NaBH3CN or catalytic hydrogenation | - | Reductive amination preferred for purity |

| Solvent | Dichloromethane or methanol | - | Solvent choice affects reaction rate |

| Temperature | 25–60°C | - | Avoids decomposition |

Example Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Product Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Oxidation | Tetrahydrothiophene + H2O2, AcOH, 0–25°C | 85 | Formation of tetrahydrothiophene 1,1-dioxide |

| 2 | Alkylation | 3-bromopropanol, K2CO3, DMF, 60°C | 75 | Introduction of 3-hydroxypropoxy substituent |

| 3 | Activation & Amination | TsCl, NH3, NaBH3CN, DCM, RT–60°C | 80 | Conversion to 3-(3-aminopropoxy) substituent |

Research Findings and Optimization Notes

- Oxidation Step: Yield and purity are highly dependent on the oxidant and temperature control. Overoxidation can lead to sulfone degradation or ring opening.

- Alkylation Step: The use of polar aprotic solvents and strong bases significantly improves substitution efficiency. Side reactions such as elimination are minimized by temperature control.

- Amination Step: Reductive amination provides higher purity and fewer side products compared to direct nucleophilic substitution. Use of mild reducing agents prevents ring damage.

- Purification: Flash chromatography on silica gel using ethyl acetate or methanol mixtures is commonly employed to isolate the target compound with high purity.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Yield Range (%) | Critical Parameters | Typical Solvent(s) |

|---|---|---|---|---|

| Oxidation | H2O2, m-CPBA, 0–25°C | 80–95 | Temperature, oxidant concentration | Acetic acid, DCM |

| Alkylation (3-hydroxypropoxy) | 3-bromopropanol, K2CO3, 50–80°C | 70–85 | Base strength, solvent polarity | DMF, DMSO |

| Amination (conversion to amino) | TsCl activation, NH3, NaBH3CN reduction | 75–90 | Activation efficiency, reducing agent choice | DCM, Methanol |

化学反応の分析

Types of Reactions

3-(3-Aminopropoxy)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

Reduction: The sulfone group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The aminopropoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride.

Nucleophiles: Amines, alcohols.

Major Products Formed

Oxidation: Further oxidized sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted tetrahydrothiophene derivatives.

科学的研究の応用

3-(3-Aminopropoxy)tetrahydrothiophene 1,1-dioxide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3-(3-Aminopropoxy)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The aminopropoxy group can form hydrogen bonds and electrostatic interactions with target molecules, while the sulfone group can participate in redox reactions. These interactions can modulate the activity of the target molecules and pathways involved .

類似化合物との比較

Structural and Functional Analogues

3-Aminotetrahydrothiophene 1,1-dioxide Hydrochloride

- Structure : Features a primary amine directly attached to the tetrahydrothiophene ring.

- Properties: The hydrochloride salt enhances solubility in polar solvents.

- Applications : Used as a precursor in the synthesis of bioactive spirocyclic compounds and heterocycles .

3-(Heptan-4-ylamino)tetrahydrothiophene 1,1-dioxide

- Structure: Substituted with a long alkyl chain (heptan-4-ylamino), increasing hydrophobicity.

- Properties: The bulky alkyl group reduces water solubility but enhances lipid membrane permeability, making it suitable for drug delivery systems. Contrasts with the target compound’s hydrophilic aminopropoxy group .

3-((3-Methoxypropyl)amino)tetrahydrothiophene 1,1-dioxide Hydrochloride

- Structure: Contains a methoxypropylamino group, introducing an ether linkage.

- The hydrochloride salt improves crystallinity and stability .

Sulfolane (Tetrahydrothiophene 1,1-dioxide)

- Structure : Unsubstituted tetrahydrothiophene 1,1-dioxide.

- Properties: A polar aprotic solvent with high thermal stability (bp 285°C) and dielectric constant. Used in gas purification and supercapacitors. The target compound’s aminopropoxy group expands its utility beyond solvent applications into bioactive roles .

Physicochemical Properties

生物活性

3-(3-Aminopropoxy)tetrahydrothiophene 1,1-dioxide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the available literature and research findings related to its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a tetrahydrothiophene ring with a sulfone group, which contributes to its unique reactivity and biological interactions. The structural formula is represented as follows:

Research indicates that 3-(3-Aminopropoxy)tetrahydrothiophene 1,1-dioxide may interact with various cellular pathways. It has been suggested that this compound can modulate signaling pathways associated with cell growth and apoptosis, particularly through its influence on the Wnt signaling pathway. The Wnt pathway is crucial for regulating gene expression involved in cell proliferation and differentiation.

Toxicological Studies

A significant aspect of the biological activity of this compound involves its toxicological profile. Studies have shown varying degrees of toxicity depending on the dosage and exposure route. For instance, acute inhalation studies in rats revealed an LC50 greater than 12,000 mg/m³, indicating low acute toxicity via this route . However, at higher doses (700 mg/kg), reproductive toxicity was observed, including decreased birth indices and increased stillbirths .

Table 1: Toxicological Profile of 3-(3-Aminopropoxy)tetrahydrothiophene 1,1-dioxide

| Study Type | Species | Exposure Duration | Result |

|---|---|---|---|

| Acute Inhalation | Rat | 4 hours | LC50 > 12,000 mg/m³ |

| Dermal Toxicity | Rat | 24 hours | Dose-dependent mortality noted |

| Reproductive Toxicity | Rabbit | Various doses | NOAEL: 60 mg/kg/day |

Case Study 1: Anticancer Potential

In a study investigating the anticancer properties of related compounds, it was found that derivatives similar to 3-(3-Aminopropoxy)tetrahydrothiophene exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of survivin expression, a protein involved in inhibiting apoptosis in cancer cells . This suggests potential applications in cancer therapy.

Case Study 2: Neurotoxicity Assessment

Another study assessed the neurotoxic effects of tetrahydrothiophene derivatives in rodent models. Behavioral assessments indicated hypothermia and other neurotoxic symptoms at higher doses (500 mg/kg), raising concerns about their safety profile for therapeutic use .

Research Findings

Recent research has delved into the pharmacodynamics of this compound, exploring its potential as a therapeutic agent in treating fibrotic diseases and certain cancers. The ability to inhibit key signaling pathways makes it a candidate for further investigation in drug development.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(3-Aminopropoxy)tetrahydrothiophene 1,1-dioxide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential alkylation and oxidation steps. For example, starting with tetrahydrothiophene derivatives, introduce the aminopropoxy group using alkylation under inert conditions (e.g., nitrogen atmosphere) with a base like K₂CO₃ in aprotic solvents (e.g., DMF). Oxidation to the sulfone is achieved with H₂O₂ or meta-chloroperbenzoic acid (mCPBA) at 0–5°C to prevent overoxidation. Yield optimization requires precise control of temperature, solvent polarity, and stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to oxidizing agent) .

- Data Consideration : Monitor reaction progress via TLC or HPLC. Typical yields range from 60–80%, but microwave-assisted synthesis (e.g., 100°C, 30 min) can improve efficiency to >90% .

Q. How can the structural integrity of 3-(3-Aminopropoxy)tetrahydrothiophene 1,1-dioxide be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify the tetrahydrothiophene ring protons (δ 2.5–3.5 ppm) and sulfone resonances (δ ~3.8–4.2 ppm for SO₂).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ = 210.12 g/mol).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, particularly if chiral centers are present .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Solubility : Test in polar solvents (e.g., water, ethanol) and non-polar solvents (e.g., hexane). The hydrochloride salt form enhances aqueous solubility due to protonation of the amine group .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). The sulfone group confers thermal stability, but the aminopropoxy side chain may degrade under strong acidic/basic conditions (pH <2 or >10). Store at –20°C in inert atmospheres for long-term stability .

Advanced Research Questions

Q. How does the electronic configuration of 3-(3-Aminopropoxy)tetrahydrothiophene 1,1-dioxide influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The sulfone group acts as an electron-withdrawing group, polarizing the tetrahydrothiophene ring and enhancing susceptibility to nucleophilic attack. Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and identify reactive sites. Experimentally, track reaction kinetics with varying nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., DMSO). Observed rate constants (k) correlate with Hammett σ values of substituents .

- Data Contradiction Analysis : Discrepancies in reaction rates may arise from steric hindrance of the aminopropoxy group. Compare computational predictions with experimental yields to refine mechanistic models.

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, particularly in cancer or neurological disease models?

- Methodological Answer :

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare with structurally similar compounds (e.g., 3-(2-Aminoethoxy)tetrahydrothiophene derivatives) to assess substituent effects .

- Neuroprotection : Test in oxidative stress models (e.g., H₂O₂-induced neuronal damage in SH-SY5Y cells). Measure ROS scavenging via DCFH-DA fluorescence and mitochondrial membrane potential via JC-1 staining .

- Advanced Technique : Combine with transcriptomics (RNA-seq) to identify pathways modulated by the compound, such as apoptosis or Nrf2 signaling.

Q. How can conflicting data on metabolite formation be resolved in pharmacokinetic studies?

- Methodological Answer :

- Metabolite Identification : Use LC-MS/MS to detect metabolites in plasma/urine. Key metabolites may include hydroxylated derivatives (e.g., 3-hydroxysulfolane) formed via hepatic flavin-containing monooxygenase 3 (FMO3) .

- Contradiction Resolution : Discrepancies in metabolite abundance may stem from species-specific FMO3 activity. Validate using human hepatocyte models vs. rodent in vivo data .

Key Considerations for Researchers

- Analytical Pitfalls : Ensure NMR spectra are deuterated solvent-free to avoid peak overlapping with the aminopropoxy group.

- Bioactivity Interpretation : Correlate in vitro results with in vivo models to account for metabolic inactivation (e.g., rapid hepatic clearance) .

- Computational Tools : Use molecular docking (AutoDock Vina) to predict binding affinities for target proteins (e.g., kinases, GPCRs) and prioritize synthesis of high-potential analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。